molecular formula C11H13NO3 B6192284 methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate CAS No. 2751614-33-0

methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B6192284
CAS No.: 2751614-33-0
M. Wt: 207.2
InChI Key:
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Description

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with an aldehyde, followed by cyclization and esterification . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes and signaling pathways. The hydroxymethyl and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl and ester groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate involves the reaction of 2,3-dihydro-1H-indole-6-carboxylic acid with formaldehyde and methanol in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "2,3-dihydro-1H-indole-6-carboxylic acid", "Formaldehyde", "Methanol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-indole-6-carboxylic acid in methanol.", "Step 2: Add formaldehyde to the solution and stir.", "Step 3: Add the catalyst to the solution and heat to reflux for several hours.", "Step 4: Cool the solution and filter the precipitate.", "Step 5: Wash the precipitate with cold methanol and dry under vacuum.", "Step 6: Recrystallize the product from a suitable solvent to obtain pure methyl 4-(hydroxymethyl)-2,3-dihydro-1H-indole-6-carboxylate." ] }

CAS No.

2751614-33-0

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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